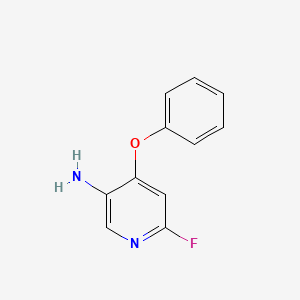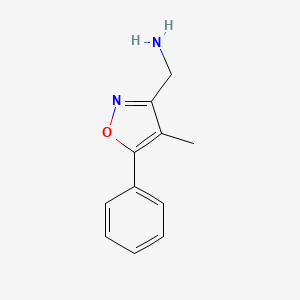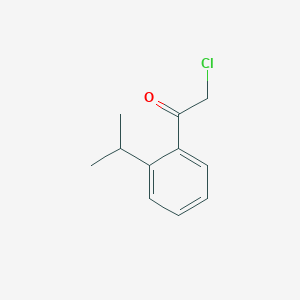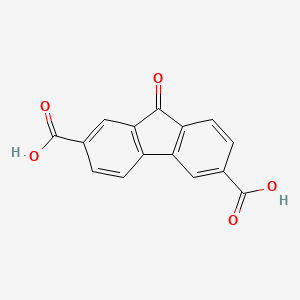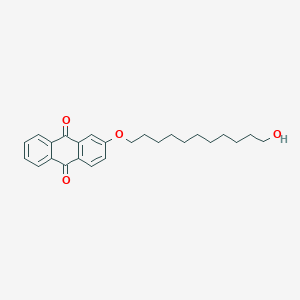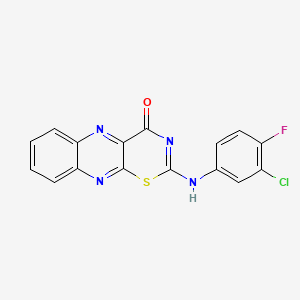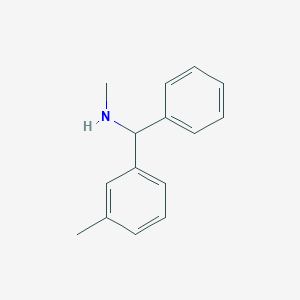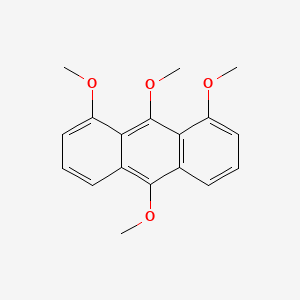
1,8,9,10-Tetramethoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,9,10-Tetramethoxyanthracene: is a polycyclic aromatic hydrocarbon derivative with four methoxy groups attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8,9,10-Tetramethoxyanthracene can be synthesized from commercially available and inexpensive 1,8-dihydroxyanthraquinone. The key steps in the synthesis involve bromination of 1,8-dimethoxyanthracene to form 1,8-dibromo-4,5-dimethoxyanthracene, followed by copper (I) catalyzed replacement of bromo substituents with methoxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,8,9,10-Tetramethoxyanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
1,8,9,10-Tetramethoxyanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mecanismo De Acción
The mechanism of action of 1,8,9,10-Tetramethoxyanthracene involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
- 1,4,5,8-Tetramethoxyanthracene
- 2,3,6,7-Tetramethoxyanthracene
- 1,4,10-Trimethoxyanthracene-2-carbaldehyde
Comparison: 1,8,9,10-Tetramethoxyanthracene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with other molecules. Compared to other tetramethoxyanthracene derivatives, it exhibits distinct photophysical properties and potential biological activities .
Propiedades
Número CAS |
106752-94-7 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1,8,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-5-7-11-15(13)18(22-4)16-12(17(11)21-3)8-6-10-14(16)20-2/h5-10H,1-4H3 |
Clave InChI |
DPTFJEMBEVUKPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=C3C(=C2OC)C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)

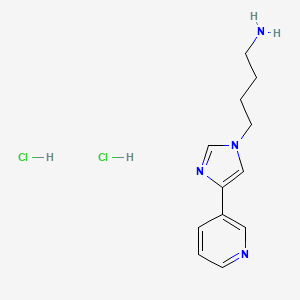
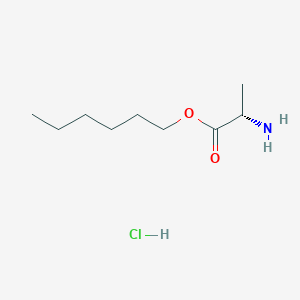
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
